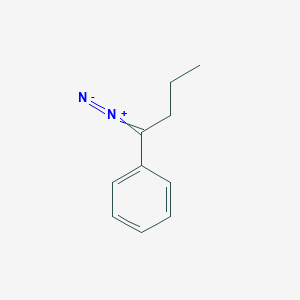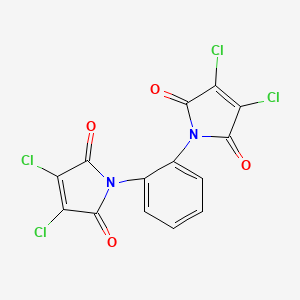![molecular formula C11H16ClN3O2 B14446815 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride is a synthetic organic compound with a complex structure It is characterized by the presence of an iminium ion, an amino group, and a benzyloxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride typically involves the reaction of a primary amine with a carbonyl compound, followed by the introduction of a benzyloxycarbonyl group. The reaction conditions often require an acid catalyst to facilitate the formation of the iminium ion. The process can be summarized as follows:
Nucleophilic Addition: A primary amine reacts with a carbonyl compound to form an imine.
Protection: The imine is then protected by the addition of a benzyloxycarbonyl group.
Formation of Iminium Ion: The protected imine undergoes further reaction to form the iminium ion, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iminium ion back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles, such as halides and alkoxides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride involves its interaction with various molecular targets. The iminium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate biochemical pathways and influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-ol
- 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-2-ol
Uniqueness
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride is unique due to the presence of the iminium ion, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H16ClN3O2 |
|---|---|
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
[1-amino-3-(phenylmethoxycarbonylamino)propylidene]azanium;chloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H3,12,13)(H,14,15);1H |
Clave InChI |
JWDYFYFEPOFOQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCC(=[NH2+])N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)
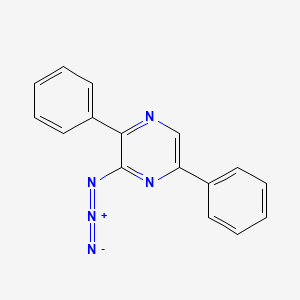
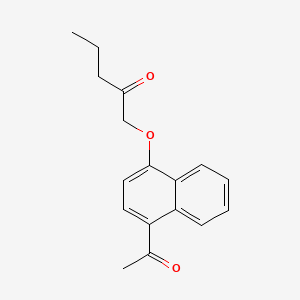
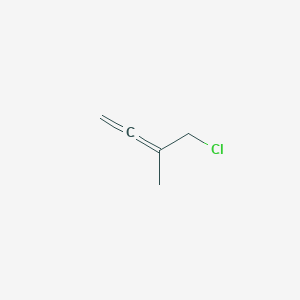

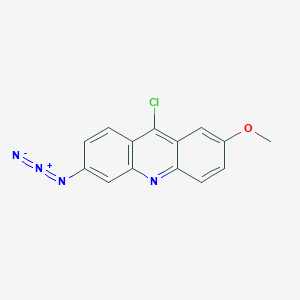
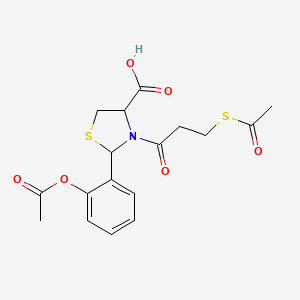
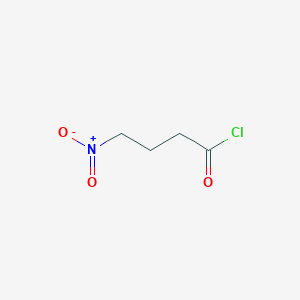
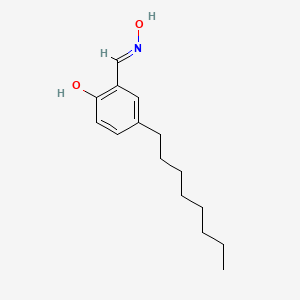
![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
